molecular formula C21H27N3O3S B2574610 3,5-dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897611-88-0

3,5-dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2574610
CAS No.: 897611-88-0
M. Wt: 401.53
InChI Key: ONCZFBMCPZXGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a benzamide derivative featuring a 3,5-dimethyl-substituted aromatic ring linked via a sulfonamide ethyl spacer to a 4-phenylpiperazine moiety. This structure combines a lipophilic benzamide core with a polar sulfonamide group and a piperazine ring, a motif commonly associated with CNS-targeting ligands (e.g., dopamine or serotonin receptor modulators) .

Properties

IUPAC Name

3,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-17-14-18(2)16-19(15-17)21(25)22-8-13-28(26,27)24-11-9-23(10-12-24)20-6-4-3-5-7-20/h3-7,14-16H,8-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCZFBMCPZXGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3,5-dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include piperazine-linked benzamides and sulfonamide derivatives. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Data
Target Compound : 3,5-Dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide Benzamide - 3,5-Dimethylbenzamide
- 4-Phenylpiperazine sulfonamide
~414.5 (calculated) No direct activity data; structural inference suggests dopamine receptor modulation potential.
Compound 7p : 5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Pentanamide - 3,5-Dichlorophenylpiperazine
- Pyridinylphenylpentanamide
484 (M+H⁺ = 484) Selective dopamine D3 receptor ligand (46% yield). NMR and MS data confirm synthesis.
Compound 155 : 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide Quinazolinone-Benzamide - Purine-aminoethyl
- Quinazolinone core
455 (M+H⁺ = 455) No receptor data; structural focus on kinase or nucleotide-binding targets.

Pharmacological Implications

  • Target Compound vs. Compound 7p: The target compound’s 3,5-dimethylbenzamide group introduces electron-donating methyl substituents, contrasting with 7p’s 3,5-dichlorophenylpiperazine (electron-withdrawing Cl). This difference likely alters receptor binding kinetics—methyl groups enhance lipophilicity and membrane permeability, while chlorine atoms improve electrostatic interactions with receptors . D2 receptors.
  • Target Compound vs. Compound 155: Compound 155’s quinazolinone-purine structure targets nucleotide-binding domains (e.g., kinases), whereas the target compound’s piperazine-sulfonamide design suggests CNS receptor affinity. These divergent scaffolds highlight specialized applications .

Q & A

Q. What are the standard synthetic routes for 3,5-dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of the benzamide core. A common approach is:

Sulfonylation : React 4-phenylpiperazine with a sulfonyl chloride derivative (e.g., 2-chloroethylsulfonyl chloride) to form the sulfonamide intermediate.

Amide coupling : Attach the 3,5-dimethylbenzoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the sulfonamide intermediate .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization (e.g., ethanol/water) to isolate the final product.
Key intermediates include the sulfonylated piperazine derivative and the activated benzoyl ester.

Q. How is structural confirmation of this compound achieved, and what analytical techniques are critical?

Structural validation requires:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at 3,5-benzamide positions, sulfonyl-ethyl linkage).
  • Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • Elemental analysis : For purity assessment (C, H, N, S content).
    For example, the ¹H NMR spectrum should show characteristic piperazine ring protons (δ 2.5–3.5 ppm) and aromatic methyl groups (δ 2.3–2.5 ppm) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening includes:

  • Enzyme inhibition assays : Test activity against targets like kinases or GPCRs (e.g., dopamine receptors due to the piperazine moiety).
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293).
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylation step, and what factors influence side-product formation?

Yield optimization strategies:

  • Temperature control : Maintain reaction at 0–5°C during sulfonyl chloride addition to minimize hydrolysis.
  • Base selection : Use Et₃N instead of NaHCO₃ to enhance nucleophilicity of the piperazine nitrogen.
  • Solvent choice : Anhydrous DMF improves solubility of intermediates but may require strict moisture exclusion.
    Common side products include bis-sulfonylated piperazine (due to excess sulfonyl chloride) or hydrolyzed sulfonic acid derivatives. Monitor via TLC (Rf comparison with standards) .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

Methodological considerations:

  • Assay validation : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR activity).
  • Buffer composition : Adjust ionic strength or co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts.
  • Cell line specificity : Compare results across multiple cell models (e.g., CHO vs. HEK293) to rule out cell-type-dependent effects.
    For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target interactions .

Q. What computational strategies are effective for predicting binding modes of this compound to dopamine receptors?

Recommended workflow:

Molecular docking : Use AutoDock Vina or Schrödinger Glide with receptor structures (e.g., D3R PDB: 3PBL).

MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of the sulfonyl-ethyl-piperazine interaction.

Free energy calculations : Apply MM/GBSA to rank binding affinities of structural analogs.
Key findings may highlight the role of the 4-phenylpiperazine group in occupying the receptor’s hydrophobic pocket .

Q. How can researchers design structure-activity relationship (SAR) studies to improve metabolic stability?

SAR design principles:

  • Bioisosteric replacement : Substitute the sulfonyl group with a carbonyl or phosphonate to reduce metabolic cleavage.
  • Methyl group modification : Replace 3,5-dimethyl with trifluoromethyl to enhance steric hindrance against CYP450 enzymes.
  • Piperazine ring rigidification : Introduce sp³-hybridized constraints (e.g., diazepane) to limit oxidative N-dealkylation.
    Validate using liver microsome assays and LC-MS/MS metabolite identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.